molecular formula C9H9NS B13148478 5-Methylbenzo[b]thiophen-3-amine

5-Methylbenzo[b]thiophen-3-amine

Cat. No.: B13148478
M. Wt: 163.24 g/mol
InChI Key: CBDDOINMIGALFY-UHFFFAOYSA-N
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Description

5-Methylbenzo[b]thiophen-3-amine is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur as a heteroatom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbenzo[b]thiophen-3-amine can be achieved through several methods. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzo[b]thiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

5-Methylbenzo[b]thiophen-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylbenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it is believed to inhibit certain enzymes and pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylbenzo[b]thiophen-3-amine is unique due to the presence of a methyl group at the 5-position and an amino group at the 3-position, which imparts distinct chemical and biological properties compared to other thiophene derivatives .

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

5-methyl-1-benzothiophen-3-amine

InChI

InChI=1S/C9H9NS/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5H,10H2,1H3

InChI Key

CBDDOINMIGALFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2N

Origin of Product

United States

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